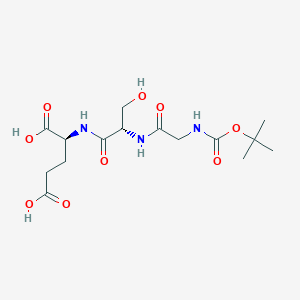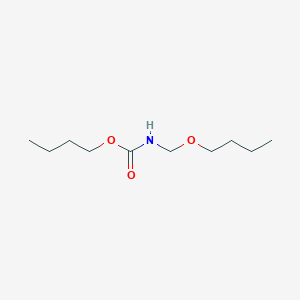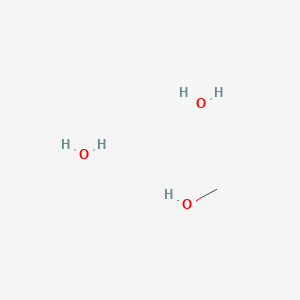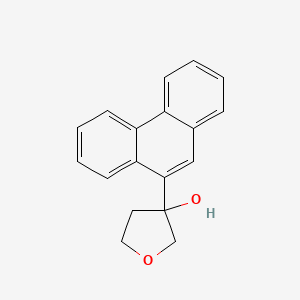
3-(Phenanthren-9-YL)oxolan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenanthren-9-YL)oxolan-3-OL is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to the phenanthrene moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenanthren-9-YL)oxolan-3-OL typically involves the reaction of phenanthrene with an appropriate oxolane derivative under specific conditions. One common method involves the use of a Grignard reagent, where phenanthrene is reacted with an oxolane derivative in the presence of a catalyst such as magnesium or zinc. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Phenanthren-9-YL)oxolan-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and other derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Phenanthrenyl ketal and 9-fluorenones.
Reduction: Various reduced derivatives of the oxolane ring.
Substitution: Substituted phenanthrene derivatives with different functional groups.
Scientific Research Applications
3-(Phenanthren-9-YL)oxolan-3-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Phenanthren-9-YL)oxolan-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(Phenanthren-9-YL)oxolan-3-OL can be compared with other similar compounds, such as:
9-Phenanthrenol: An aromatic alcohol derived from phenanthrene, known for its TRPM4 channel inhibitory activity.
Cordycepin: A derivative of adenosine with notable biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of phenanthrene and oxolane. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64558-62-9 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-phenanthren-9-yloxolan-3-ol |
InChI |
InChI=1S/C18H16O2/c19-18(9-10-20-12-18)17-11-13-5-1-2-6-14(13)15-7-3-4-8-16(15)17/h1-8,11,19H,9-10,12H2 |
InChI Key |
OOZZWQULESDNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


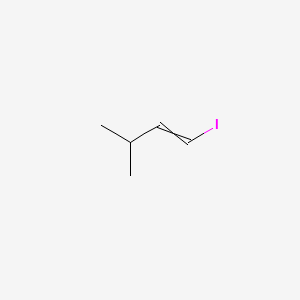
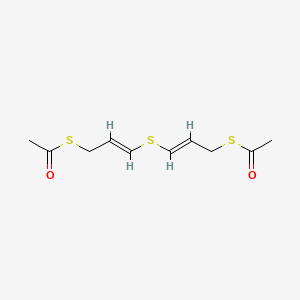
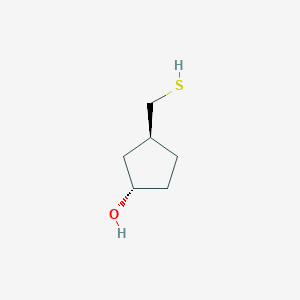
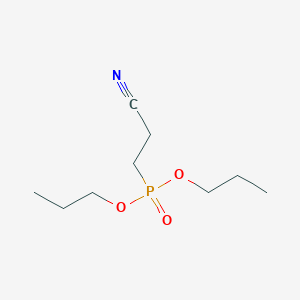


![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
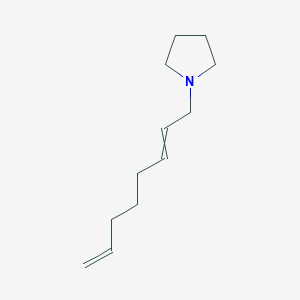
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
